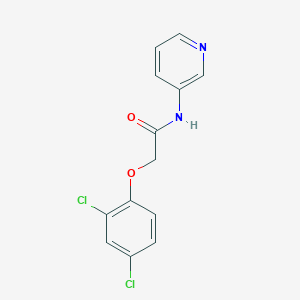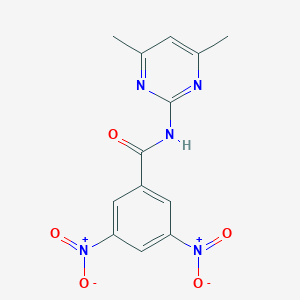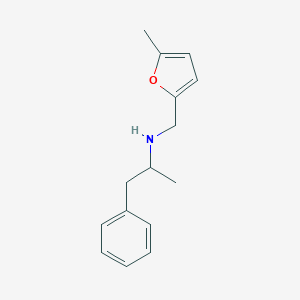
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of herbicides, and its chemical structure consists of a pyridine ring attached to an acetamide moiety and a dichlorophenoxy group.
Aplicaciones Científicas De Investigación
1. Potential Use in Pesticides
Derivatives of 2,4-dichlorophenoxyacetamide, including variants similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been characterized for potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential applicability in the agricultural sector (Olszewska, Pikus, & Tarasiuk, 2008).
2. Chemical Synthesis and Influence of Solvent
Research on the synthesis of phenoxy amide derivatives, including those similar to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, highlights the influence of solvents in the chlorination process. These studies contribute to our understanding of chemical synthesis techniques and their applications (Wang et al., 2011).
3. Controlled-Release Herbicides
Some starch derivatives of 2,4-dichlorophenoxyacetyl chloride, structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide, have been explored for their potential as controlled-release herbicides. This research is significant in developing sustainable agricultural practices (Mehltretter et al., 1974).
4. Electrochemical Sensing Applications
An electrochemical sensor based on molecularly imprinted polypyrrole membranes for detecting 2,4-dichlorophenoxy acetic acid, a related compound, has been developed. This research indicates potential applications in environmental monitoring and pesticide detection (Xie et al., 2010).
5. Quantum Chemical Calculations
Quantum chemical calculations on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide provide insights into their molecular structure, electronic properties, and potential reactivity. This is crucial for understanding their behavior in various applications (Choudhary et al., 2014).
Propiedades
Número CAS |
25288-49-7 |
|---|---|
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(3-pyridinyl)acetamide |
Fórmula molecular |
C13H10Cl2N2O2 |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18) |
Clave InChI |
KJMGGUUPWORXTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
